molecular formula C10H10O B121003 Benzyl propargyl ether CAS No. 4039-82-1

Benzyl propargyl ether

Cat. No. B121003
CAS RN: 4039-82-1
M. Wt: 146.19 g/mol
InChI Key: PAQVEXAFKDWGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05629423

Procedure details

In preparing the alkynyl intermediate (used as a second reaction product), water (800 ml) was added to sodium hydroxide pellets (800 g) over 20 minutes using a cooling ice bath. The solution was further cooled to 10° C. Hexane (800 ml) and tetrabutylammonium bromide were added followed by propargyl alcohol (237 ml), dropwise over 20 minutes with ice bath cooling. The reaction was allowed to warm to 30° C. during the addition and benzyl chloride (414 ml) was added over 20 minutes, avoiding exothermic conditions. The reaction was warmed to 40° C. for 6 hours at which time gas chromotagraphy analysis indicated all the benzyl chloride had been consumed. After cooling to 25° C., water (800 ml) was added over 10 minutes with ice bath cooling. During this period, the temperature rose to 30° C. The lower, clear aqueous phase was removed and 25% saturated sodium chloride (800 ml) was added to the turbid upper phase. The two phases became clear and the layers were separated. The isolated organic phase was dried with sodium sulphate (20 g) and the hexane evaporated to afford benzyl propargyl ether as an orange oil (515 g, 98.5% pure). The other 1.5% is benzyl ether produced from benzyl alcohol formed in the reaction.
[Compound]
Name
alkynyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
237 mL
Type
reactant
Reaction Step Four
Quantity
414 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
800 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O.[OH-].[Na+].[CH2:4]([OH:7])[C:5]#[CH:6].[CH2:8](Cl)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CCCCCC>[CH2:4]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:5]#[CH:6] |f:1.2,5.6|

Inputs

Step One
Name
alkynyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
237 mL
Type
reactant
Smiles
C(C#C)O
Step Five
Name
Quantity
414 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
800 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was added over 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to 40° C. for 6 hours at which time gas chromotagraphy analysis
Duration
6 h
CUSTOM
Type
CUSTOM
Details
had been consumed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
ADDITION
Type
ADDITION
Details
water (800 ml) was added over 10 minutes with ice bath
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
During this period
CUSTOM
Type
CUSTOM
Details
rose to 30° C
CUSTOM
Type
CUSTOM
Details
The lower, clear aqueous phase was removed
ADDITION
Type
ADDITION
Details
25% saturated sodium chloride (800 ml) was added to the turbid upper phase
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The isolated organic phase was dried with sodium sulphate (20 g)
CUSTOM
Type
CUSTOM
Details
the hexane evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.